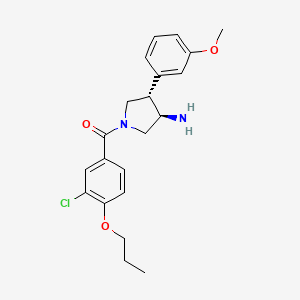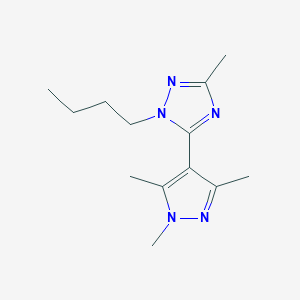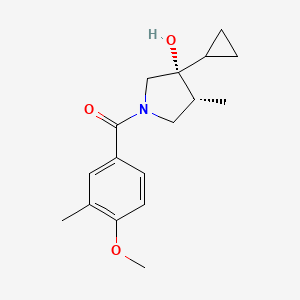
2-(2,3-dichloro-6-fluorobenzyl)-5-(dimethylamino)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, including compounds similar to 2-(2,3-dichloro-6-fluorobenzyl)-5-(dimethylamino)pyridazin-3(2H)-one, typically involves multi-step chemical reactions starting from accessible precursors. The process may involve nucleophilic substitution reactions, esterification, hydrazinolysis, and cyclization steps to construct the pyridazinone core and introduce various substituents to achieve the desired chemical structure (Pattison et al., 2009).
Molecular Structure Analysis
The molecular structure of pyridazin-3(2H)-one derivatives, including our compound of interest, can be characterized by a range of spectroscopic and crystallographic techniques. X-ray diffraction (XRD) analysis provides insights into the crystal structure, revealing the arrangement of atoms and the geometry of the molecule. Spectroscopic methods like FT-IR, UV-Vis, 1H-NMR, and 13C-NMR are crucial for confirming the chemical structure, identifying functional groups, and elucidating the electronic environment of the molecules (El Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazin-3(2H)-one derivatives participate in various chemical reactions, reflecting their reactivity and interaction with different chemical agents. Nucleophilic substitution reactions, for example, are common, allowing for the introduction of different substituents into the pyridazinone ring. These reactions contribute to the chemical diversity and potential biological activities of these compounds. The electronic properties, such as the frontier molecular orbital (FMO) analysis, provide insights into the chemical reactivity and stability of these molecules (El Kalai et al., 2023).
Physical Properties Analysis
The physical properties of pyridazin-3(2H)-one derivatives, such as melting points, solubility, and stability, are crucial for their handling and application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. For instance, the introduction of halogen atoms like chlorine and fluorine can affect the compound's lipophilicity and thermal stability (Kamble et al., 2015).
Chemical Properties Analysis
The chemical properties of these derivatives are largely defined by the functional groups attached to the pyridazinone core. The presence of amino, chloro, and fluoro substituents can significantly influence the compound's acidity, basicity, and reactivity towards other chemical species. These properties are pivotal in dictating the compound's behavior in chemical reactions and its interaction with biological targets (Pattison et al., 2009).
Propiedades
IUPAC Name |
2-[(2,3-dichloro-6-fluorophenyl)methyl]-5-(dimethylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2FN3O/c1-18(2)8-5-12(20)19(17-6-8)7-9-11(16)4-3-10(14)13(9)15/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTGBXPKKAJBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC2=C(C=CC(=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dichloro-6-fluorobenzyl)-5-(dimethylamino)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5628141.png)
![4-(1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine](/img/structure/B5628142.png)
![(3R*,4S*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5628150.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5628153.png)
![3-(2-furyl)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acrylamide](/img/structure/B5628162.png)

![[(3aS*,9bS*)-2-(2-methyl-3-furoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5628176.png)



![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)


